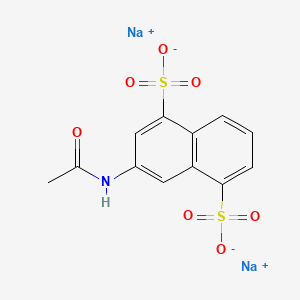
9-Hydroxy-1,2,5-trimethyl-6H-pyrido(4,3-b)carbazolium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Hydroxy-1,2,5-trimethyl-6H-pyrido(4,3-b)carbazolium iodide is a chemical compound with the molecular formula C16H17IN2O It is known for its unique structure, which includes a pyrido[4,3-b]carbazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-1,2,5-trimethyl-6H-pyrido(4,3-b)carbazolium iodide typically involves the reaction of 1,2,5-trimethyl-6H-pyrido[4,3-b]carbazole with iodine in the presence of an oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
9-Hydroxy-1,2,5-trimethyl-6H-pyrido(4,3-b)carbazolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The iodide group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted pyrido[4,3-b]carbazole derivatives.
Aplicaciones Científicas De Investigación
9-Hydroxy-1,2,5-trimethyl-6H-pyrido(4,3-b)carbazolium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9-Hydroxy-1,2,5-trimethyl-6H-pyrido(4,3-b)carbazolium iodide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes involved in cellular metabolism, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 9-Hydroxy-1,2,5-trimethyl-6H-pyrido(4,3-b)carbazolium acetate
- 9-Hydroxy-1,2,5-trimethyl-6H-pyrido(4,3-b)carbazolium chloride
Uniqueness
Compared to its analogs, 9-Hydroxy-1,2,5-trimethyl-6H-pyrido(4,3-b)carbazolium iodide exhibits unique reactivity due to the presence of the iodide group, which can participate in various substitution reactions. This makes it a valuable compound for synthetic chemistry and research applications.
Propiedades
Número CAS |
94200-73-4 |
|---|---|
Fórmula molecular |
C18H19IN2O |
Peso molecular |
406.3 g/mol |
Nombre IUPAC |
1,2,5-trimethyl-5a,6-dihydropyrido[4,3-b]carbazol-6-ium-9-ol;iodide |
InChI |
InChI=1S/C18H18N2O.HI/c1-10-13-6-7-20(3)11(2)14(13)9-16-15-8-12(21)4-5-17(15)19-18(10)16;/h4-9,18-19,21H,1-3H3;1H |
Clave InChI |
LUGQFHOMXFLHLO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CN(C(=C2C=C3C1[NH2+]C4=C3C=C(C=C4)O)C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Decahydro-5-methylspiro[furan-2(3H),5'-[4,7]methano[5H]indene]](/img/structure/B15179221.png)
